N'-benzoyl-2-oxochromene-3-carbohydrazide

Vue d'ensemble

Description

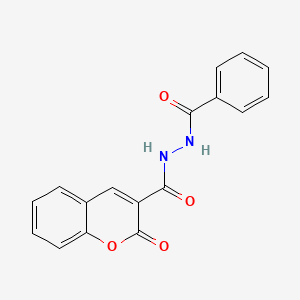

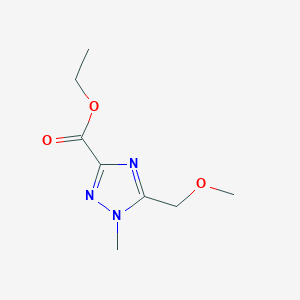

N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide is a chemical compound with the molecular formula C17H12N2O4 It is a derivative of coumarin, a class of compounds known for their diverse biological activities

Mécanisme D'action

Target of Action

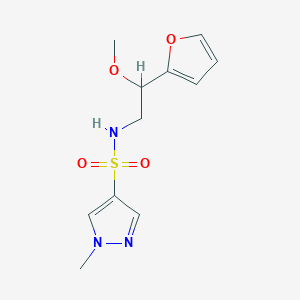

The primary target of N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide is HIV-1 integrase (IN) . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for the development of new drugs .

Mode of Action

N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide interacts with HIV-1 IN by binding to the active pocket of the enzyme . This interaction inhibits the enzyme’s activity, thereby preventing the integration of the viral DNA into the host genome .

Biochemical Pathways

The inhibition of HIV-1 IN disrupts the viral replication cycle. Without the ability to integrate its DNA into the host genome, the virus cannot replicate and produce new virions . This disruption of the viral life cycle effectively reduces the viral load and slows down the progression of the disease .

Result of Action

The molecular and cellular effects of N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide’s action include the inhibition of HIV-1 IN and the subsequent reduction in viral replication . This leads to a decrease in the viral load, which can slow the progression of HIV/AIDS .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide typically involves the reaction of 2-oxo-2H-chromene-3-carbohydrazide with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxy derivatives.

Applications De Recherche Scientifique

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: Research indicates potential anti-HIV activity, making it a candidate for drug development.

Industry: Its fluorescent properties make it useful in the development of sensors and imaging agents.

Comparaison Avec Des Composés Similaires

Similar Compounds

N’-Benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide: Another coumarin derivative with similar fluorescent properties.

N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide derivatives: These compounds have been studied for their potential as HIV-1 integrase inhibitors.

Uniqueness

N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide stands out due to its specific combination of a coumarin core with a benzoyl hydrazide group, which imparts unique chemical and biological properties. Its ability to act as a fluorescent probe and potential therapeutic agent highlights its versatility and significance in scientific research.

Propriétés

IUPAC Name |

N'-benzoyl-2-oxochromene-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-15(11-6-2-1-3-7-11)18-19-16(21)13-10-12-8-4-5-9-14(12)23-17(13)22/h1-10H,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAFFXZDEXPSNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330955 | |

| Record name | N'-benzoyl-2-oxochromene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49726229 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

142818-66-4 | |

| Record name | N'-benzoyl-2-oxochromene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

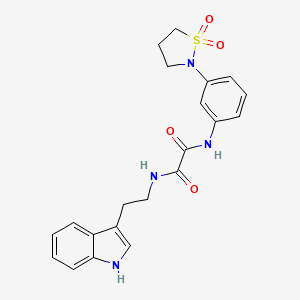

![N-(2-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2808201.png)

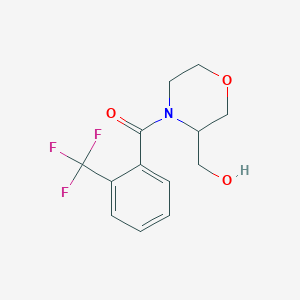

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808207.png)

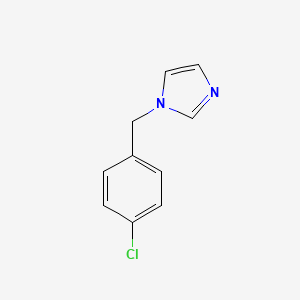

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2808210.png)

![4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2808212.png)

![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2808217.png)